molecular formula C40H42N4O9 B13743161 3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid

3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid

Cat. No.: B13743161
M. Wt: 722.8 g/mol
InChI Key: UAHWSFDEPZBVFR-UHFFFAOYSA-N
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Description

3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[166113,618,11113,16019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid is a complex organic compound with a highly intricate structure This compound is characterized by multiple functional groups, including carboxyethyl, hydroxyethyl, and methoxycarbonyl groups, as well as a tetramethyl-tetrazahexacyclo core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid typically involves multiple steps, including the formation of the hexacyclic core and the subsequent introduction of various functional groups. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of such a compound would require optimized processes to maximize yield and purity. This might involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxyethyl group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the carboxyethyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural complexity could provide insights into molecular recognition and binding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its multiple functional groups might allow it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, altering its activity and leading to a biological response. The pathways involved would be elucidated through detailed biochemical and molecular studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tetrazahexacyclic structures with different functional groups. These could include:

  • Compounds with different alkyl or aryl substituents.
  • Compounds with different functional groups, such as esters or amides.

Uniqueness

What sets 3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[166113,618,11113,16019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid apart is its specific combination of functional groups and its unique hexacyclic core

Properties

Molecular Formula

C40H42N4O9

Molecular Weight

722.8 g/mol

IUPAC Name

3-[9-(2-carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid

InChI

InChI=1S/C40H42N4O9/c1-18-22(9-12-34(46)47)29-16-30-23(10-13-35(48)49)19(2)27(42-30)15-31-25-11-8-24(38(50)52-6)37(39(51)53-7)40(25,5)33(44-31)17-32-36(21(4)45)20(3)28(43-32)14-26(18)41-29/h8,11,14-17,21,37,42-43,45H,9-10,12-13H2,1-7H3,(H,46,47)(H,48,49)

InChI Key

UAHWSFDEPZBVFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C(C)O)C)C(=C3CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

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